3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine
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Overview
Description
3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine is a complex organic compound that features a cyclopentyl group, a cyclopropylmethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the cyclopropylmethyl and cyclopentyl groups via substitution reactions. The final step often involves the methylation of the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl ketones or alcohols.
Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropylmethyl group can yield cyclopropylmethyl ketones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The compound’s structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, particularly those involving the oxadiazole ring or cyclopropylmethyl group.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and cyclopropylmethyl group are likely key to these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler compound with a cyclopentyl group and an amine group.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group and an amine group.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which can have various substituents.
Uniqueness
What sets 3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine apart is the combination of these three distinct structural features in a single molecule
Properties
IUPAC Name |
3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-19(10-4-7-13-5-2-3-6-13)12-16-17-15(18-20-16)11-14-8-9-14/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIFMYNPMORRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1CCCC1)CC2=NC(=NO2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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